molecular formula C13H18O4S B281806 [(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate

[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate

Cat. No. B281806
M. Wt: 270.35 g/mol
InChI Key: CYPFGJWHFAOHAA-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate, commonly known as HPMS, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a cyclohexane derivative that has a phenyl group and a hydroxyl group attached to it. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of HPMS is not fully understood. However, it is believed to act on the cannabinoid receptors in the brain and spinal cord, which are involved in pain perception and inflammation. HPMS has been found to bind to these receptors and modulate their activity, resulting in the observed physiological effects.
Biochemical and Physiological Effects
HPMS has been found to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and arthritis. The compound has also been found to have anti-convulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, HPMS has been shown to have anti-tumor properties, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using HPMS in lab experiments is its high purity and high yield. The synthesis method has been optimized to yield a product that is free from impurities, making it suitable for use in biological assays. However, one limitation of using HPMS is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on HPMS. One potential avenue is the development of novel analogs of the compound that exhibit improved pharmacological properties. Another direction is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of HPMS and its potential therapeutic applications.
Conclusion
[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate is a promising compound that has been extensively researched for its potential applications in the field of medicine. The compound exhibits various biochemical and physiological effects, making it a potential candidate for drug development. While there are limitations to its use in lab experiments, the future directions for research on HPMS are promising and warrant further investigation.

Synthesis Methods

The synthesis of HPMS involves the reaction of cyclohexanone with benzene in the presence of a catalyst such as palladium or platinum. The resulting product is then treated with methanesulfonyl chloride to form HPMS. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

HPMS has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit analgesic, anti-inflammatory, and anti-convulsant properties. The compound has also been studied for its potential use in the treatment of neuropathic pain, cancer, and neurodegenerative diseases.

properties

Molecular Formula

C13H18O4S

Molecular Weight

270.35 g/mol

IUPAC Name

[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate

InChI

InChI=1S/C13H18O4S/c1-18(15,16)17-12-9-5-6-10-13(12,14)11-7-3-2-4-8-11/h2-4,7-8,12,14H,5-6,9-10H2,1H3/t12-,13-/m0/s1

InChI Key

CYPFGJWHFAOHAA-STQMWFEESA-N

Isomeric SMILES

CS(=O)(=O)O[C@H]1CCCC[C@@]1(C2=CC=CC=C2)O

SMILES

CS(=O)(=O)OC1CCCCC1(C2=CC=CC=C2)O

Canonical SMILES

CS(=O)(=O)OC1CCCCC1(C2=CC=CC=C2)O

Origin of Product

United States

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